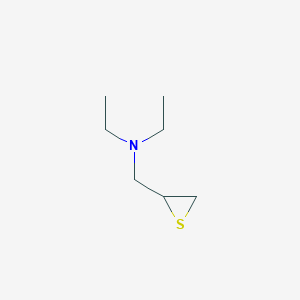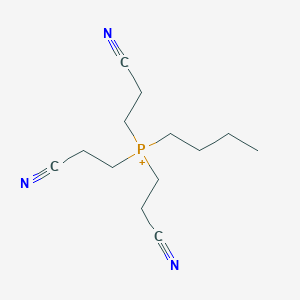
Butyl-tris(2-cyanoethyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl-tris(2-cyanoethyl)phosphanium is a tertiary phosphine compound characterized by the presence of a butyl group and three 2-cyanoethyl groups attached to a phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including catalysis, material science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl-tris(2-cyanoethyl)phosphanium typically involves the reaction of butylphosphine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Butylphosphine+3Acrylonitrile→this compound
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl-tris(2-cyanoethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl-tris(2-cyanoethyl)phosphanium has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of butyl-tris(2-cyanoethyl)phosphanium involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The cyanoethyl groups can also engage in interactions with other molecules, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-cyanoethyl)phosphine: Lacks the butyl group, resulting in different reactivity and applications.
Butylphosphine: Lacks the cyanoethyl groups, leading to distinct chemical properties.
Tris(2-cyanoethyl)phosphine oxide: An oxidized form with different chemical behavior.
Uniqueness
Butyl-tris(2-cyanoethyl)phosphanium is unique due to the presence of both butyl and cyanoethyl groups, which confer specific reactivity and coordination properties. This combination makes it a versatile compound in various chemical processes and applications.
Eigenschaften
CAS-Nummer |
37872-37-0 |
|---|---|
Molekularformel |
C13H21N3P+ |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
butyl-tris(2-cyanoethyl)phosphanium |
InChI |
InChI=1S/C13H21N3P/c1-2-3-10-17(11-4-7-14,12-5-8-15)13-6-9-16/h2-6,10-13H2,1H3/q+1 |
InChI-Schlüssel |
YRZGIQFZSYIEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[P+](CCC#N)(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


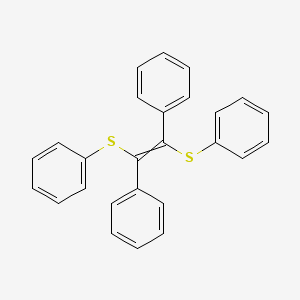

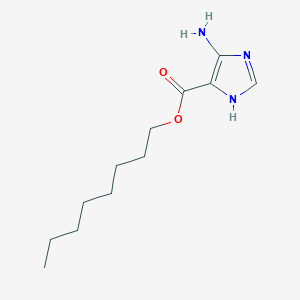
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)

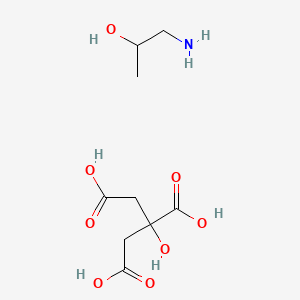
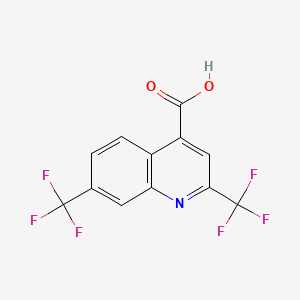
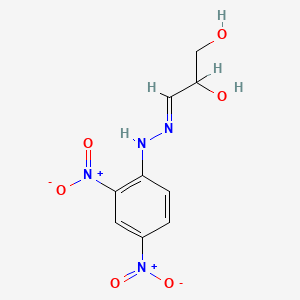
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
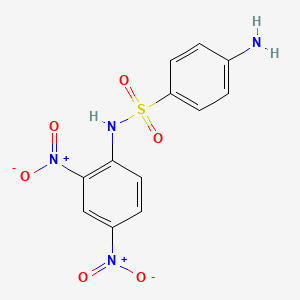
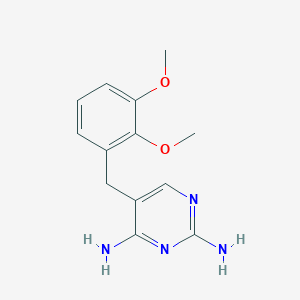
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
